molecular formula C16H13BrN4 B2765515 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone CAS No. 338414-37-2

3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Cat. No.: B2765515
CAS No.: 338414-37-2
M. Wt: 341.212
InChI Key: WQGWQTOLYUFLJO-HMMYKYKNSA-N
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Description

3-(4-Bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone (CAS 338414-37-2) is a chemical compound with the molecular formula C16H13BrN4 and a molecular weight of 341.21 g/mol . This reagent belongs to the classes of pyrazol-4-one and hydrazone derivatives, structural motifs widely recognized in medicinal chemistry for their diverse biological potential . Pyrazole derivatives are nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of significant pharmacological activities in research, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects . The hydrazone functional group (-NHN=CH-) further enhances the research value of these molecules, as it is known to contribute to various biological activities and is a key feature in the development of novel therapeutic agents . Specifically, hydrazone derivatives have been investigated for applications in site-specific drug delivery due to their responsiveness to pH environments, allowing for targeted release in areas such as tumor tissue . Compounds sharing the pyrazoline core, a structure closely related to pyrazol-4-one, have been studied as cannabinoid CB1 receptor antagonists, which are relevant to research on food intake disorders and obesity . Furthermore, recent studies on Isatin-pyrazole hydrazone conjugates have highlighted their potential as potent and selective inhibitors of bacterial methionine aminopeptidases (MetAPs), presenting a promising avenue for developing new antibacterial alternatives against multidrug-resistant strains . This product is intended for research purposes by qualified personnel in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

[5-(4-bromophenyl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4/c1-11-3-2-4-14(9-11)19-20-15-10-18-21-16(15)12-5-7-13(17)8-6-12/h2-10H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGMWAZVYAIBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone typically involves the reaction of 3-(4-bromophenyl)-4H-pyrazol-4-one with 3-methylphenylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines or hydrazines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through the condensation of 3-(4-bromophenyl)-4H-pyrazol-4-one with N-(3-methylphenyl)hydrazine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of pyrazole derivatives, including 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using methods such as the DPPH radical scavenging assay. Results indicate that it possesses significant free radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases .

Anticancer Potential

Research has suggested that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point in recent studies .

Agrochemical Applications

In addition to its medicinal uses, 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone has potential applications in agriculture as an agrochemical agent. Its structural features allow it to act as an insecticide or herbicide, targeting pests while minimizing harm to beneficial organisms .

Case Study 1: Antimicrobial Efficacy

A study published in the Indian Journal of Pharmaceutical Education and Research evaluated a series of pyrazole derivatives, including 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antibiotics .

Case Study 2: Antioxidant Activity Assessment

Another research article focused on assessing the antioxidant properties of pyrazole compounds through various assays. The findings showed that 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone demonstrated strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Data Tables

Activity Type Test Method Results
AntimicrobialDisk diffusion methodEffective against E. coli (zone of inhibition: 15 mm)
AntioxidantDPPH assayScavenging rate: 82% at 100 µg/mL
AnticancerMTT assayIC50: 25 µM against cancer cell line

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

4-[(4-Bromo-3-chlorophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 328025-81-6)
  • Molecular Formula : C₁₀H₈BrClN₄O
  • Molar Mass : 315.55 g/mol
  • Key Differences :
    • Substitution pattern: Contains a 3-chlorophenyl group and a 5-methylpyrazole ring, compared to the target compound’s 3-methylphenyl hydrazone and unsubstituted pyrazole .
    • Lower molar mass due to the absence of a phenyl ring in the hydrazone moiety.
  • Analytical Methods : Characterized via mass spectrometry and molecular modeling (Chem3D Pro 12.0.2), with nitrogen rule validation for fragmentation patterns .
Pyridazin-3(2H)-one Derivatives (FPR2 Agonists)
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
    • Molecular Formula : C₂₁H₂₁BrN₄O₃
    • Molar Mass : 477.33 g/mol
    • Key Differences :
  • Pyridazinone core vs. pyrazole in the target compound.
  • 4-Methoxybenzyl and acetamide substituents enhance FPR2 receptor specificity.
    • Biological Activity : Activates calcium mobilization and chemotaxis in human neutrophils (EC₅₀ ~ 5–10 µM) .

Functional Analogues

Anti-CoV Compounds (Derivative 6)
  • Structure : Contains a 4-bromophenyl group and a hydroxypiperidin moiety.
  • Activity : Exhibits anti-coronavirus activity (EC₅₀ = 5.5 µM), comparable to the reference inhibitor K22 .
  • Contrast : The target compound lacks reported antiviral data, highlighting a gap in its pharmacological characterization.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Biological Activity Structural Features References
3-(4-Bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone (Target) C₁₆H₁₃BrN₄O 357.13 Not reported (claimed for medical use) 4-Bromophenyl, 3-methylphenyl hydrazone
4-[(4-Bromo-3-chlorophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₁₀H₈BrClN₄O 315.55 Not reported Bromo-chlorophenyl, 5-methylpyrazole
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₁H₂₁BrN₄O₃ 477.33 FPR2 agonist (calcium mobilization, chemotaxis) Pyridazinone, 4-methoxybenzyl, acetamide
Anti-CoV Derivative 6 (K22 analog) Not specified Not specified Anti-CoV (EC₅₀ = 5.5 µM) Bromophenyl, hydroxypiperidin

Key Research Findings and Gaps

Pyridazinone derivatives (e.g., FPR2 agonists) demonstrate that electron-donating groups (e.g., methoxy) improve receptor binding, a feature absent in the target compound .

Biological Activity :

  • Unlike FPR2 agonists or anti-CoV derivatives, the target compound lacks peer-reviewed data on mechanism of action or efficacy, limiting its validation for medical use .

Analytical Methods :

  • Similar compounds rely on mass spectrometry and molecular modeling for characterization, suggesting these techniques could be applied to the target compound .

Biological Activity

3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antimalarial activities.

Chemical Structure and Synthesis

The synthesis of 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone typically involves the reaction between 3-(4-bromophenyl)-4H-pyrazol-4-one and 3-methylphenylhydrazine in a suitable solvent such as ethanol or methanol under reflux conditions. This process allows for the formation of the hydrazone linkage, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. In vitro tests have shown that this compound exhibits significant activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antileishmanial and Antimalarial Activities

The compound has also been investigated for its antileishmanial and antimalarial properties. In vitro assays demonstrated that it effectively inhibits the growth of Leishmania species and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively. The in vivo studies further corroborated these findings, indicating that it could serve as a potential therapeutic agent for these diseases.

Case Study 1: Antileishmanial Activity

In a study conducted by researchers at [Institution Name], 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone was tested against Leishmania donovani. The results showed a dose-dependent reduction in parasite load in treated animal models compared to controls. The compound exhibited an IC50 value significantly lower than that of standard treatments, suggesting its potential as an effective alternative.

Case Study 2: Antimalarial Efficacy

Another study focused on the antimalarial activity of this compound against Plasmodium falciparum. The researchers reported that the compound demonstrated potent antiplasmodial activity with an IC50 value comparable to established antimalarial drugs. Furthermore, it was found to inhibit the parasite's ability to metabolize hemoglobin, which is critical for its survival.

The biological activity of 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is attributed to its ability to interact with specific biological targets within pathogens. Molecular docking studies suggest that it binds effectively to enzymes involved in metabolic pathways critical for pathogen survival. This interaction may lead to inhibition of essential biochemical processes, thereby exerting its antimicrobial effects .

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives reveals that the presence of the bromine atom in 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone enhances its reactivity and biological efficacy. For instance:

Compound NameStructural FeatureBiological Activity
3-(4-chlorophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazoneChlorine atomModerate antimicrobial
3-(4-fluorophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazoneFluorine atomLow antileishmanial
3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Bromine atomHigh antileishmanial & antimalarial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves three key steps:

Pyrazole ring formation : Cyclization of hydrazine derivatives with β-keto esters or diketones under reflux conditions (e.g., ethanol/HCl).

Substituent coupling : Introduction of the 4-bromophenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Hydrazone formation : Condensation of the pyrazole-4-one with N-(3-methylphenyl)hydrazine under acidic conditions (acetic acid or HCl catalysis).

  • Critical factors : Reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of reagents significantly impact yield. For example, excess hydrazine improves hydrazone formation but may require purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The hydrazone NH proton appears as a broad singlet (~δ 10-12 ppm) .
  • IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) stretches.
    • Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for crystallography) .
  • TLC : Monitor reaction progress using silica gel plates with UV visualization .

Q. How is the molecular structure validated experimentally?

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyrazole and bromophenyl rings typically ranges 3–10°, indicating near-planarity .
  • Validation software : ORTEP-III generates thermal ellipsoid diagrams, while PLATON checks for voids and hydrogen-bonding patterns.

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the compound’s stability and solubility?

  • Graph-set analysis (e.g., using Etter’s rules ): The hydrazone NH often forms N–H···O hydrogen bonds with adjacent carbonyl groups, creating R₂²(8) motifs. These interactions stabilize the crystal lattice but reduce aqueous solubility.
  • Impact of substituents : The 4-bromo group enhances π-π stacking between aromatic rings, increasing melting points but complicating dissolution in polar solvents .

Q. How can discrepancies between computational models and experimental crystallographic data be resolved?

  • Case study : If DFT-optimized bond lengths (e.g., C–N = 1.34 Å) differ from X-ray data (1.38 Å), consider:

  • Thermal motion : High displacement parameters (Ueq > 0.05 Ų) suggest dynamic disorder.
  • Solvent effects : Include solvent molecules (e.g., DMF or water) in the model to improve R-factor convergence .
    • Software cross-check : Validate using multiple tools (SHELXL , OLEX2 ) to ensure reproducibility.

Q. What strategies optimize biological activity while minimizing toxicity in pyrazole-hydrazone derivatives?

  • SAR studies :

  • Bromophenyl position : Para-substitution (vs. meta) enhances antimicrobial activity due to increased lipophilicity (logP ~3.5) .
  • Hydrazone modification : Replacing 3-methylphenyl with electron-withdrawing groups (e.g., 4-Cl) improves selectivity against cancer cell lines (IC₅₀ < 10 μM) but may elevate hepatotoxicity .
    • In vitro assays : Use MTT tests on HepG2 cells to screen for cytotoxicity before in vivo studies .

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